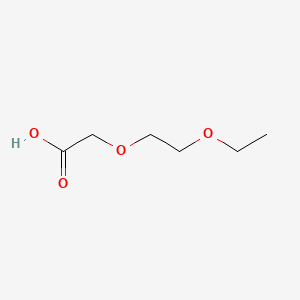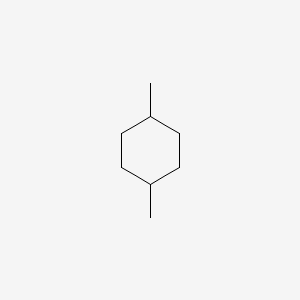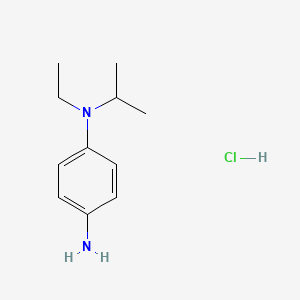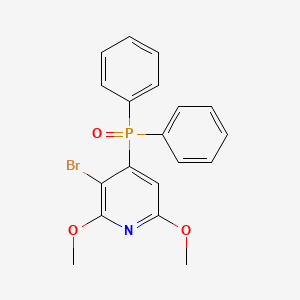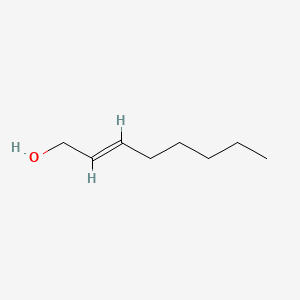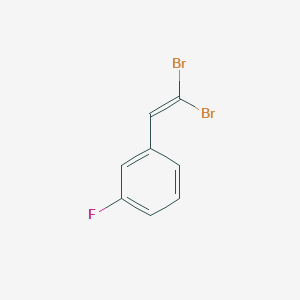
trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid” is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 . It is also known by the synonyms “trans-4-(Cbz-amino)cyclohexanecarboxylic Acid” and "trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H19NO4 . This indicates that it contains 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . It should be stored under inert gas and is sensitive to air .Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid involves the protection of the amine group, followed by the formation of the cyclohexane ring and the introduction of the carboxylic acid group.", "Starting Materials": [ "Benzyl carbamate", "Cyclohexanone", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Acetic anhydride", "Acetic acid", "Triethylamine", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "Carbon tetrachloride", "Methylene chloride" ], "Reaction": [ "Benzyl carbamate is reacted with chloroacetic acid in the presence of sodium hydroxide to form benzyl carbamate glycine.", "Benzyl carbamate glycine is then reacted with cyclohexanone in the presence of sodium borohydride to form trans-4-(benzyloxycarbonylamino)cyclohexanol.", "The benzyloxycarbonyl group is then removed using hydrogen chloride in methanol to form trans-4-amino-cyclohexanol.", "The amine group is then protected with benzyl chloroformate to form trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid.", "The carboxylic acid group is then introduced by reacting trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid with acetic anhydride and triethylamine in N,N-dimethylformamide to form trans-4-(acetyloxy-carbonylamino)cyclohexanecarboxylic acid.", "The benzyl and acetyl protecting groups are then removed using carbon tetrachloride and methylene chloride to yield trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid." ] } | |
Numéro CAS |
220851-34-3 |
Formule moléculaire |
C15H19NO4 |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18) |
Clé InChI |
ZVMICQYOGWAOSU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



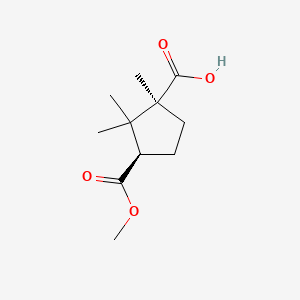
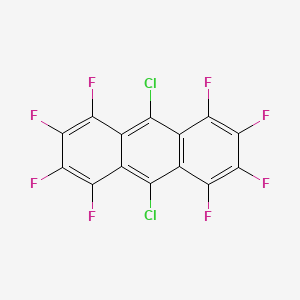

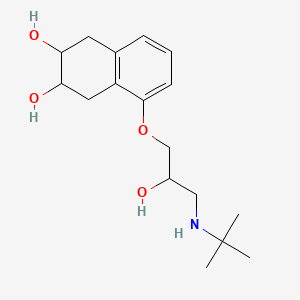
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B3421566.png)



